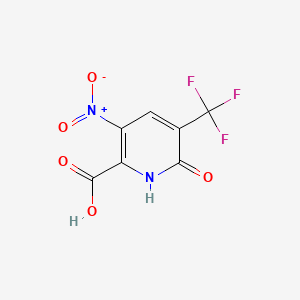
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may modulate enzymatic activities or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Lacks the trifluoromethyl group.
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the nitro group.
3-Nitro-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the oxo group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid makes it unique
Biological Activity
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
- IUPAC Name : 6-oxo-5-(trifluoromethyl)-1,6-dihydro-2-pyridinecarboxylic acid
- Molecular Formula : C7H4F3N2O3
- Melting Point : 220-221 °C
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has shown inhibitory effects on certain receptor tyrosine kinases, which are critical in cancer progression.
- Antioxidant Activity : It exhibits properties that may help in reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially aiding in conditions characterized by chronic inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine exhibited significant cytotoxicity against various cancer cell lines, including those derived from lung and breast cancers. The mechanism involved apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been linked to:
- Inhibition of amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.
- Modulation of neurotransmitter systems, potentially improving cognitive functions .
Structure-Activity Relationship (SAR)
The structure of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine is essential for its biological activity. Modifications in the trifluoromethyl group and the carboxylic acid moiety have been shown to enhance its potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Alteration of the nitrogen positions | Enhanced neuroprotective effects |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a derivative of this compound led to improved survival rates when used in combination with standard chemotherapy agents .
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound resulted in reduced plaque formation and improved behavioral outcomes .
Properties
Molecular Formula |
C7H3F3N2O5 |
|---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
3-nitro-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)2-1-3(12(16)17)4(6(14)15)11-5(2)13/h1H,(H,11,13)(H,14,15) |
InChI Key |
VKSGVUBPRXMBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















